![molecular formula C18H18N2O5 B2593983 2-(2,5-二氧代吡咯烷-1-基)-N-{2-[4-(呋喃-2-基)苯基]-2-羟乙基}乙酰胺 CAS No. 2097916-49-7](/img/structure/B2593983.png)

2-(2,5-二氧代吡咯烷-1-基)-N-{2-[4-(呋喃-2-基)苯基]-2-羟乙基}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

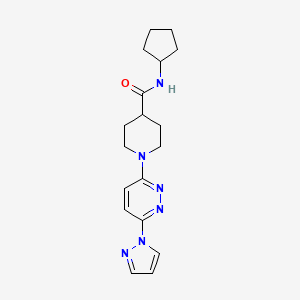

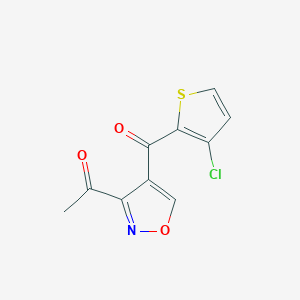

This compound is a type of pyrrolidine-2,5-dione derivative . It’s part of a series of hybrid compounds that have shown potent anticonvulsant properties . The most potent anticonvulsant activity and favorable safety profile was demonstrated for a similar compound .

Synthesis Analysis

The synthesis of these types of compounds involves an optimized coupling reaction . This process yields several hybrid compounds .Molecular Structure Analysis

The molecular structure of this compound involves a pyrrolidine-2,5-dione core . This core is a key part of the compound’s structure and is crucial to its properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve several steps . The reactions involve the formation of a pyrrolidine-2,5-dione core, which is then further modified to create the final compound .科学研究应用

Anticonvulsant Properties

Epilepsy, a common neurological disorder, often presents drug resistance. Researchers have explored this compound as a potential anticonvulsant. In animal seizure models (such as the maximal electroshock test and the psychomotor 6 Hz seizure model), it demonstrated broad-spectrum activity. Notably, compound 30 exhibited the most potent anticonvulsant effects, with a favorable safety profile .

Pain Modulation

Anticonvulsant drugs often exhibit activity in pain models. Compound 30 was effective in the formalin test of tonic pain, capsaicin-induced pain, and the oxaliplatin-induced neuropathic pain model in mice. Its mechanism of action likely involves inhibiting calcium currents mediated by Cav 1.2 (L-type) channels .

Metabolic Stability and Safety Profile

Compound 30 demonstrated high metabolic stability in human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6, and CYP2C9). These drug-like properties make it an interesting candidate for further preclinical development .

Antibody-Drug Conjugation (ADC) Linker

In the field of antibody-drug conjugates (ADCs), this compound serves as a bifunctional linker. Specifically, it is used for conjugating drugs to antibodies, enhancing targeted drug delivery in cancer therapy .

Protein Cross-Linking

2,5-Dioxopyrrolidin-1-yl acrylate (N-Succinimidyl acrylate), a derivative of our compound, acts as a protein cross-linking agent. It modifies lysine residues in proteins, facilitating protein-protein interactions in various biological contexts .

作用机制

未来方向

属性

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c21-14(10-19-16(22)11-20-17(23)7-8-18(20)24)12-3-5-13(6-4-12)15-2-1-9-25-15/h1-6,9,14,21H,7-8,10-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMHKUKGVURWSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2593901.png)

![4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2593902.png)

![4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde](/img/structure/B2593903.png)

![[2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2593905.png)

![N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2593907.png)

![3-bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine trihydrochloride](/img/structure/B2593910.png)

![[3-(4-Methoxyphenyl)prop-2-enylideneamino]thiourea](/img/structure/B2593919.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2593921.png)